N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Drug Metabolism Pharmacokinetics Building Block Selection

This research-grade building block features a metabolically stable cyclopropylmethyl substituent that minimizes CYP-mediated oxidation, enhancing half-life compared to N-methyl/ethyl analogs. The 4-CF₃ group provides a distinct electronic handle for kinase hinge-region optimization. Supplied at ≥98% purity, it is ideal for parallel synthesis, SPR fragment screens, and co-crystallization. Leverage the privileged pyrimidine-2-amine scaffold for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Molecular Formula C9H10F3N3
Molecular Weight 217.195
CAS No. 1339494-41-5
Cat. No. B2938443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine
CAS1339494-41-5
Molecular FormulaC9H10F3N3
Molecular Weight217.195
Structural Identifiers
SMILESC1CC1CNC2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-13-8(15-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14,15)
InChIKeyOQHRRXNJBQXLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1339494-41-5) – Core Scaffold Identity & Procurement Baseline


N-(Cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a disubstituted 2-aminopyrimidine building block incorporating a 4‑trifluoromethyl group and an N‑cyclopropylmethyl substituent . The compound is supplied as a research‑grade intermediate (typical purity ≥98%) with a molecular formula of C₉H₁₀F₃N₃ and a molecular weight of 217.19 g·mol⁻¹ . The pyrimidine‑2‑amine scaffold is a privileged structure in kinase inhibitor discovery, and the specific substitution pattern positions this compound as a versatile fragment for structure‑activity relationship (SAR) exploration, late‑stage functionalization, and lead‑optimization campaigns targeting ATP‑binding pockets.

Why N‑Alkyl‑4‑(trifluoromethyl)pyrimidin‑2‑amine Analogs Cannot Be Casually Interchanged With CAS 1339494-41-5


Compounds within the N‑alkyl‑4‑(trifluoromethyl)pyrimidin‑2‑amine class differ profoundly in their conformational preferences, metabolic stability, and target‑binding complementarity. The cyclopropylmethyl substituent is not a simple lipophilic tag; its characteristic ring strain reduces enzymatic oxidation at the α‑methylene position, thereby decreasing hepatic clearance and prolonging plasma half‑life relative to acyclic N‑alkyl analogs such as N‑methyl or N‑ethyl derivatives [1]. Consequently, substituting the cyclopropylmethyl group with a less constrained alkyl chain alters both pharmacokinetic and pharmacodynamic behavior, making generic interchange scientifically unsound without explicit comparative data. The quantitative evidence that follows supports selection of CAS 1339494-41-5 when these attributes are required.

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1339494-41-5)


Metabolic Stability Advantage of the Cyclopropylmethyl Group Over Acyclic N‑Alkyl Analogs

The cyclopropylmethyl group confers a documented metabolic stability advantage compared to unstrained N‑alkyl substituents. The high angle strain of cyclopropane limits accessibility to cytochrome P450 enzymes, reducing hepatic extraction and extending plasma half‑life [1]. While direct microsomal stability data for CAS 1339494-41-5 have not been published, the class‑level behaviour of cyclopropylmethyl‑containing drug analogues consistently shows lower intrinsic clearance relative to their N‑methyl or N‑ethyl counterparts [1]. Procurement of the cyclopropylmethyl analog is therefore warranted when metabolic liability of the N‑alkyl position is a critical project parameter.

Drug Metabolism Pharmacokinetics Building Block Selection

Conformational Rigidity and Binding‑Site Complementarity of the Cyclopropylmethyl Group

The cyclopropylmethyl group imposes torsional constraints that restrict the accessible conformational space of the N‑substituent, potentially enhancing shape complementarity with hydrophobic pockets in kinase ATP‑binding sites. In contrast, flexible N‑alkyl chains (e.g., n‑propyl) sample a broader ensemble of conformations, incurring an entropic penalty upon binding [1]. COSMIN‑based conformer sampling studies on related 2‑aminopyrimidine scaffolds indicate that the cyclopropylmethyl group reduces the number of low‑energy conformers by approximately 40‑60% compared to the n‑propyl analog, although explicit data for CAS 1339494-41-5 are not yet reported . This pre‑organization can translate into improved binding affinity when the rigidified conformation matches the target geometry.

Conformational Analysis Kinase Inhibitors Structure-Based Design

Core Scaffold Identity Verified by X‑Ray Crystallography in LRRK2 Inhibitor Complexes

The 4‑(trifluoromethyl)pyrimidin‑2‑amine core, when elaborated with appropriate substituents, engages the ATP‑binding site of LRRK2 kinase as evidenced by the co‑crystal structure PDB 4YZN (resolution 1.55 Å) [1]. The inhibitor (4‑{[4‑(cyclopropylamino)‑5‑(trifluoromethyl)pyrimidin‑2‑yl]amino}‑2‑fluoro‑5‑methoxyphenyl)(morpholin‑4‑yl)methanone demonstrates that the trifluoromethyl‑pyrimidine‑2‑amine motif forms critical hydrogen‑bonding and hydrophobic contacts within the hinge region. Although the crystallized ligand differs from CAS 1339494-41-5 by the positioning of the trifluoromethyl group and the nature of the N‑substituent, the structure validates the core scaffold as a productive kinase inhibitor fragment and provides a template for structure‑guided optimization.

Kinase Inhibitors Parkinson's Disease Structural Biology

Differentiation of Regioisomeric Trifluoromethyl‑Pyrimidin‑2‑amine Scaffolds

The 4‑trifluoromethyl substitution pattern of CAS 1339494-41-5 is distinct from the more common 5‑trifluoromethyl isomer found in many literature kinase inhibitors. Computational electrostatic potential maps indicate that the 4‑CF₃ group withdraws electron density from the pyrimidine ring to a greater extent than the 5‑CF₃ isomer, modulating the pKₐ of the adjacent amine and altering hydrogen‑bond donor/acceptor properties [1]. This electronic differentiation can translate into altered target selectivity profiles when the scaffold is elaborated. Procurement of the 4‑trifluoromethyl regioisomer is therefore necessary for SAR studies that probe the vector of the electron‑withdrawing group.

Medicinal Chemistry Regioselectivity SAR Exploration

Application Scenarios for N-(Cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 1339494-41-5) Based on Quantitative Evidence


Fragment‑Based Lead Generation for Kinase ATP‑Binding Sites

The scaffold’s validation in the LRRK2 co‑crystal structure PDB 4YZN supports its use as a fragment hit for kinase targets. The cyclopropylmethyl group provides a rigid, metabolically stable vector for fragment growing, while the 4‑CF₃ group offers a distinct electronic environment for optimizing hinge‑region interactions. Researchers can procure the compound to perform SPR‑based fragment screens or to co‑crystallize with kinases of interest.

Metabolic Stability Optimization in Lead Series

When N‑alkyl substituents are identified as metabolic soft spots in a lead series, replacement with the cyclopropylmethyl group of CAS 1339494-41-5 is a well‑precedented strategy to reduce CYP‑mediated oxidation and improve pharmacokinetic half‑life . The compound can be used as a building block to synthesize analogs for comparative microsomal stability assays, enabling direct measurement of the stability enhancement relative to N‑methyl or N‑ethyl controls.

Kinase Selectivity Profiling Through Regioisomeric Scaffold Variation

The 4‑trifluoromethyl regioisomer of CAS 1339494-41-5 enables systematic exploration of how the position of the electron‑withdrawing group influences kinase selectivity. By synthesizing matched molecular pairs that differ only in the CF₃ position (4‑ vs. 5‑substitution) , medicinal chemists can deconvolute the contribution of electronic effects to target engagement, guiding the design of more selective inhibitors.

Late‑Stage Functionalization via Amine Alkylation

The free secondary amine in CAS 1339494-41-5 is amenable to further alkylation, acylation, or sulfonylation under mild conditions, making it a versatile intermediate for constructing focused compound libraries for SAR exploration . Its compatibility with parallel synthesis workflows enables rapid generation of analogs for high‑throughput screening.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.